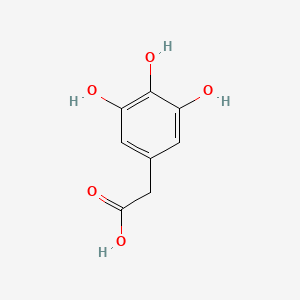

2-(3,4,5-trihydroxyphenyl)acetic Acid

Description

The Importance of Trihydroxylated Phenylacetic Acids in Natural Products Chemistry

Trihydroxylated phenylacetic acids represent a noteworthy class of compounds within the broader family of natural products. Their chemical architecture, featuring a phenyl ring substituted with three hydroxyl groups and an acetic acid side chain, makes them intriguing subjects of study. These compounds are found in various plant species, such as Liatris elegans, and are known to be metabolites of more complex polyphenols like flavan-3-ols. nih.gov

The arrangement and number of hydroxyl groups on the phenyl ring are critical determinants of their chemical reactivity and biological activity. Specifically, the vicinal trihydroxyl arrangement seen in 2-(3,4,5-trihydroxyphenyl)acetic acid is structurally similar to the pyrogallol (B1678534) moiety, which is known to be a potent radical scavenger. This structural feature is a key reason for the significant interest in the antioxidant potential of this class of compounds. The study of these natural products provides valuable insights into biosynthetic pathways in plants and the chemical defenses they employ.

An Overview of Research Trajectories for this compound

Research into this compound has followed several distinct yet interconnected paths, primarily focusing on its synthesis, natural occurrence, and a spectrum of biological activities. A significant portion of the research has been dedicated to elucidating its antioxidant properties. Studies have consistently demonstrated its capacity to act as a potent radical scavenger. researchgate.net

Beyond its antioxidant capabilities, investigations have explored other potential therapeutic applications. Research has delved into the anti-inflammatory and immunomodulatory effects of related structures, suggesting a broader potential for this class of compounds. nih.govmdpi.com Furthermore, the synthesis of various derivatives of this compound has been a key area of research, aiming to enhance its biological efficacy or to explore structure-activity relationships. nih.gov The study of its role as a metabolite of more complex dietary polyphenols, such as those found in tea and fruits, is another active area of research, seeking to understand the contribution of gut microbiota-derived metabolites to human health. mdpi.com

Interactive Data Table: Key Research Findings on this compound and Related Compounds

| Research Area | Key Finding | Significance | Reference |

| Antioxidant Activity | This compound is a potent radical scavenger. | The number and position of phenolic groups strongly influence antioxidant activity. | researchgate.net |

| Synthesis | Amide derivatives of 3,4,5-trihydroxyphenylacetic acid have been synthesized. | Allows for the exploration of structure-activity relationships and potential therapeutic applications. | nih.gov |

| Metabolism | It is a microbial metabolite of flavan-3-ols. | Highlights the role of gut microbiota in transforming dietary polyphenols into bioactive compounds. | mdpi.com |

| Anti-inflammatory Potential | Related trihydroxycinnamic acid shows anti-inflammatory effects. | Suggests a potential avenue for future research into the anti-inflammatory properties of this compound. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,9-10,13H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMISZLKFGEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183707 | |

| Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29511-09-9 | |

| Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029511099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis of 2 3,4,5 Trihydroxyphenyl Acetic Acid

Isolation and Identification from Botanical Sources

The identification of 2-(3,4,5-trihydroxyphenyl)acetic acid in plants contributes to the understanding of their chemical composition and potential biological activities.

Reported Presence in Liatris elegans

Chemical investigations into the constituents of the whole plant of Liatris elegans, a member of the Asteraceae family, have led to the isolation and identification of this compound. This compound was identified alongside a variety of other phenolic compounds, highlighting the diverse phytochemical profile of this plant species. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis.

Endogenous Biosynthetic Pathways and Precursors

The formation of this compound is closely linked to the biotransformation of flavonoids, particularly through the metabolic activities of the gut microbiota.

Formation via Myricetin (B1677590) Degradation

Research indicates that this compound is a microbial-derived metabolite of myricetin researchgate.net. The degradation pathway of the flavonol myricetin involves the cleavage of its C-ring, which can lead to the formation of 3,4,5-trihydroxyphenylacetic acid researchgate.net. This biotransformation is a key step in the breakdown of myricetin within biological systems.

Role as a Metabolite in Flavonoid Biotransformation

Flavonoids, a major class of dietary polyphenols, undergo extensive metabolism by the intestinal microbiota researchgate.net. This process involves a series of enzymatic reactions that break down the complex flavonoid structure into simpler phenolic compounds tandfonline.com. This compound is one such metabolite that can be formed from the biotransformation of flavonoids like myricetin researchgate.netresearchgate.net. The unabsorbed flavonoids that reach the colon are acted upon by microbial enzymes, leading to the production of various phenolic acids that can then be absorbed by the body nih.gov. This microbial metabolism plays a crucial role in the bioavailability and potential biological effects of dietary flavonoids.

Synthetic Methodologies for 2 3,4,5 Trihydroxyphenyl Acetic Acid

Biocatalytic Synthesis Approaches

Biocatalysis offers a promising avenue for the synthesis of complex aromatic compounds such as 2-(3,4,5-trihydroxyphenyl)acetic acid. This approach utilizes enzymes to perform specific chemical transformations, often with high selectivity and under mild reaction conditions. Research has focused on leveraging hydroxylase enzymes to introduce multiple hydroxyl groups onto a phenylacetate (B1230308) backbone, leading to the desired product.

A key enzyme in the biocatalytic production of this compound is p-hydroxyphenylacetate 3-hydroxylase (HPAH) sourced from the bacterium Acinetobacter baumannii. researchgate.netnih.gov This enzyme is a two-component flavin-dependent monooxygenase, consisting of a reductase component (C1 or HpaC) and an oxygenase component (C2 or HpaB). nih.govmdpi.com The reductase utilizes NADH to reduce a flavin cofactor (FMN), which is then used by the oxygenase component to catalyze the hydroxylation of the aromatic substrate. nih.gov

The wild-type HPAH from Acinetobacter baumannii has demonstrated notable efficacy in synthesizing this compound, also known as 3,4,5-THPA. semanticscholar.org The enzyme catalyzes successive ortho-hydroxylations, first converting the substrate p-hydroxyphenylacetate (4-HPA) to 3,4-dihydroxyphenylacetate (3,4-DHPA), and subsequently hydroxylating 3,4-DHPA to yield the final product, this compound. mdpi.comsemanticscholar.org

Studies have shown that the wild-type HPAH can achieve complete conversion of 4-HPA into this compound within 100 minutes, demonstrating a total turnover number (TTN) of 100. researchgate.netmahidol.ac.thacs.org This biocatalytic process is notable for its high efficiency and specificity under controlled laboratory conditions. semanticscholar.org The stability of the enzyme is also a key feature, as it remains active over a pH range of 6-10 and possesses high thermostability. researchgate.net The yield and stability of the final product can be further enhanced by including ascorbic acid in the reaction mixture. researchgate.netmahidol.ac.thacs.org

Table 1: Performance of Wild-Type HPAH from A. baumannii in this compound Synthesis

| Parameter | Value | Source(s) |

|---|---|---|

| Substrate | p-Hydroxyphenylacetate (4-HPA) | researchgate.netmahidol.ac.thacs.org |

| Product | This compound | researchgate.netmahidol.ac.thacs.org |

| Reaction Time for Complete Conversion | 100 minutes | researchgate.netmahidol.ac.thacs.org |

| Total Turnover Number (TTN) | 100 | researchgate.netmahidol.ac.thacs.org |

While the wild-type HPAH from Acinetobacter baumannii is efficient for producing this compound, enzyme engineering and mutagenesis techniques offer pathways to further enhance catalytic activity, broaden substrate specificity, and improve stability. mdpi.comnih.gov Rational engineering of the oxygenase component (C2/HpaB), which dictates the enzyme's substrate spectrum and efficiency, has been a primary focus of research. mdpi.comsemanticscholar.org

Although the wild-type enzyme shows considerable ability to convert 4-HPA, its efficiency is lower for other, structurally similar substrates like p-coumaric acid. semanticscholar.org To address this, site-directed mutagenesis has been employed to modify the enzyme's active site. For instance, the Y398S mutant of the oxygenase component was developed to improve the synthesis of 3,4,5-trihydroxycinnamic acid from p-coumaric acid. researchgate.netmahidol.ac.thacs.org This specific mutation enhanced the enzyme's affinity for p-coumaric acid, shifting the equilibrium towards the productive reaction pathway. researchgate.netmahidol.ac.th While this particular modification was not aimed at optimizing this compound production, it exemplifies the potential of rational design to tailor the enzyme for specific synthetic purposes.

Further research has demonstrated that single-site mutations can significantly expand the reactivity of the HPAH oxygenase component beyond its natural phenolic substrates. nih.gov For example, the Ser146Ala (S146A) variant was engineered to accept an aniline (B41778) compound (4-aminophenylacetic acid) instead of a phenolic one, a reaction the wild-type enzyme cannot perform. researchgate.net These engineering efforts underscore the adaptability of the HPAH enzyme scaffold. By modifying key amino acid residues within the active site, it is possible to modulate substrate binding and catalytic efficiency, thereby opening avenues for optimizing the production yields of this compound or creating novel biocatalytic pathways for related compounds. mdpi.comnih.gov

Table 2: Examples of Engineered HPAH Oxygenase (C2/HpaB) Mutants and Their Modified Properties

| Mutant | Original Amino Acid | Substituted Amino Acid | Target Substrate | Modified Property | Source(s) |

|---|---|---|---|---|---|

| Y398S | Tyrosine (Y) | Serine (S) | p-Coumaric acid | Increased conversion efficiency for a non-preferred substrate | researchgate.netmahidol.ac.thacs.org |

Metabolic Fate and Microbiota Mediated Biotransformation of 2 3,4,5 Trihydroxyphenyl Acetic Acid

Microbial Degradation Pathways of Dietary Polyphenols

The structural complexity of dietary polyphenols necessitates a series of enzymatic reactions by the intestinal microbiota to break them down into smaller, absorbable molecules. These degradation pathways typically involve hydrolysis of glycosidic bonds, followed by the cleavage of the core flavonoid structure.

2-(3,4,5-trihydroxyphenyl)acetic acid is a known microbial metabolite of the flavonol myricetin (B1677590). The biotransformation of myricetin by the gut microbiota involves the trihydroxylation of its B-ring, which leads to the production of several phenolic acids. Among these, this compound is formed alongside other metabolites such as 2-(3,5-dihydroxyphenyl)acetic acid and 2-(3-hydroxyphenyl)acetic acid. mdpi.com This process highlights the specific metabolic capability of the gut microflora to process the characteristic 3,4,5-trihydroxy substitution pattern of myricetin's B-ring.

The generation of phenylacetic acids from flavonols like myricetin is a multi-step process initiated by the cleavage of the heterocyclic C-ring of the flavonoid structure. mdpi.com This crucial step, known as C-ring fission, is carried out by specific intestinal bacteria, including certain Clostridium strains. nih.gov Following the opening of the C-ring, the resulting intermediate structures undergo further degradation. Subsequent dehydroxylation reactions in the intestine, also mediated by microbial enzymes, modify the phenolic acid products. mdpi.com For instance, the human intestinal bacterium Eubacterium sp. strain SDG-2 has been shown to be capable of both C-ring fission and dehydroxylation of the B-ring of certain flavan-3-ols. researchgate.net This sequence of C-ring fission and dehydroxylation is a common pathway for the biotransformation of various flavonols, leading to the formation of simpler phenolic acids that can be absorbed by the host. mdpi.com

Procyanidins, which are condensed tannins composed of catechin (B1668976) and epicatechin units, are abundant in many fruits, nuts, and beverages like wine and cocoa. acs.org Due to their polymeric nature and poor absorption in the upper gastrointestinal tract, they reach the colon where they are extensively metabolized by the gut microbiota. acs.orgnih.gov In vitro fermentation studies using purified procyanidin (B600670) dimers and human fecal microbiota have identified several metabolites. The major products are typically phenylvalerolactones and various phenolic acids. nih.govresearchgate.net Specifically, the microbial degradation of procyanidin dimers has been shown to yield significant amounts of 2-(3,4-dihydroxyphenyl)acetic acid. nih.govresearchgate.netnih.gov Other phenolic acids produced include 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, and 3-hydroxyphenylpropionic acid. nih.govresearchgate.net While the metabolism of procyanidins leads to a variety of dihydroxylated phenolic acids, the direct formation of this compound from procyanidin dimers has not been prominently reported in the current scientific literature.

Comparative Metabolic Profiles with Related Phenolic Acids

The metabolic fate of dietary polyphenols is highly dependent on their initial structure, particularly the hydroxylation pattern of their phenolic rings. This structural variance leads to the production of distinct profiles of phenolic acid metabolites by the gut microbiota. A comparison of the microbial metabolites of different flavonols illustrates this principle clearly.

For instance, the biotransformation of different flavonols results in phenylacetic acids with hydroxylation patterns that mirror the B-ring of the parent compound. mdpi.com

Myricetin , with its three hydroxyl groups on the B-ring (3',4',5'-OH), is metabolized to this compound. mdpi.com

Quercetin , which has two hydroxyl groups (3',4'-OH), yields 2-(3,4-dihydroxyphenyl)acetic acid. mdpi.comscientificliterature.org

Kaempferol , possessing a single hydroxyl group (4'-OH), produces only 2-(4-hydroxyphenyl)acetic acid. mdpi.com

This demonstrates that the B-ring structure of the parent flavonol is a key determinant of the final phenolic acid metabolite.

The table below summarizes the primary phenylacetic acid metabolites generated from the microbial degradation of these common dietary flavonols.

| Precursor Flavonol | B-Ring Hydroxylation Pattern | Primary Phenylacetic Acid Metabolite |

| Myricetin | 3', 4', 5' - Trihydroxy | This compound |

| Quercetin | 3', 4' - Dihydroxy | 2-(3,4-dihydroxyphenyl)acetic acid |

| Kaempferol | 4' - Hydroxy | 2-(4-hydroxyphenyl)acetic acid |

Similarly, the metabolism of procyanidins, which are composed of (epi)catechin units with a 3',4'-dihydroxy B-ring, primarily results in dihydroxylated metabolites like 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-γ-valerolactone. nih.govresearchgate.net This contrasts with the metabolism of flavan-3-ols like (-)-epigallocatechin, which contains a 3',4',5'-trihydroxy B-ring and is metabolized to compounds like 1-(3',4',5'-trihydroxyphenyl)-3-(2'',4'',6''-trihydroxyphenyl) propan-2-ol through C-ring cleavage. nih.govresearchgate.net

The following table details the key microbial metabolites identified from the degradation of different classes of polyphenols.

| Polyphenol Class | Specific Compound | Key Microbial Metabolites |

| Flavonols | Myricetin | This compound, 2-(3,5-dihydroxyphenyl)acetic acid, 2-(3-hydroxyphenyl)acetic acid mdpi.com |

| Flavonols | Quercetin | 2-(3,4-dihydroxyphenyl)acetic acid, 2-(3-hydroxyphenyl)acetic acid, 3,4-dihydroxybenzoic acid mdpi.com |

| Flavonols | Kaempferol | 2-(4-hydroxyphenyl)acetic acid mdpi.com |

| Proanthocyanidins | Procyanidin Dimers | 2-(3,4-dihydroxyphenyl)acetic acid, 5-(3,4-dihydroxyphenyl)-γ-valerolactone, 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid nih.govresearchgate.net |

These distinct metabolic profiles underscore the specificity of the gut microbiota's enzymatic machinery and highlight how the chemical structure of dietary polyphenols dictates the nature of the bioactive metabolites produced in the colon.

Biological Activities and Mechanistic Investigations of 2 3,4,5 Trihydroxyphenyl Acetic Acid

Antioxidant and Radical Scavenging Properties of 2-(3,4,5-Trihydroxyphenyl)acetic Acid

The antioxidant profile of this compound, also known as 3,4,5-trihydroxyphenylacetic acid, has been a subject of significant scientific investigation. Its molecular structure, featuring a pyrogallol (B1678534) moiety (a 1,2,3-trihydroxybenzene ring), is fundamental to its potent ability to neutralize free radicals and counteract oxidative processes.

In Vitro Total Antioxidant Capacity Assessments

The total antioxidant capacity (TAC) of this compound has been evaluated using various in vitro assays that measure its ability to scavenge synthetic free radicals. These assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests, are commonly employed to quantify antioxidant potential. nih.govcore.ac.ukopenagrar.de

In comparative studies, this compound has demonstrated superior radical scavenging activity. researchgate.net One study systematically examined eight structurally similar dihydroxy and trihydroxyphenolic acids and found that this compound was the most potent radical scavenger among them. researchgate.net The effectiveness of phenolic compounds in these assays is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the presence of multiple hydroxyl groups. researchgate.net

Below is a data table summarizing the comparative antioxidant capacity of this compound and related compounds from a structure-activity relationship study.

| Compound | Class | Relative Radical Scavenging Potency |

| This compound | Trihydroxylated | Most Potent |

| 3-(3,4,5-Trihydroxyphenyl)propanoic Acid | Trihydroxylated | High |

| Gallic Acid | Trihydroxylated | High |

| 3,4-Dihydroxyphenylacetic Acid | Dihydroxylated | Moderate |

| Protocatechuic Acid | Dihydroxylated | Moderate |

| Caffeic Acid | Dihydroxylated | Moderate |

| Hydrocaffeic Acid | Dihydroxylated | Moderate |

| 3-(3,4,5-Trihydroxyphenyl)propenoic Acid | Trihydroxylated | High |

| This table is based on findings that this compound was the most potent radical scavenger among the eight tested compounds. researchgate.net |

Peroxyl Radical Scavenging Activity in Liposome (B1194612) Models

Liposomes, which are artificial vesicles composed of a lipid bilayer, serve as excellent models for cell membranes in antioxidant studies. nih.gov They are used to evaluate the ability of compounds to protect against lipid peroxidation, a key process in cellular damage initiated by free radicals like peroxyl radicals (ROO•).

In studies using liposome models where peroxyl radicals were generated by the thermal decomposition of an azo-initiator (AAPH), a surprising inverse ranking of activity was observed compared to total antioxidant capacity assays. researchgate.netnih.gov While this compound was the most potent scavenger in homogenous solution assays, 3,4-dihydroxyphenylacetic acid proved to be the most effective compound at inhibiting lipid peroxidation in the liposome environment. researchgate.net This suggests that factors beyond simple radical scavenging, such as partitioning effects and interactions with the lipid bilayer, play a crucial role in the protective activity within a membrane system. The effectiveness of a phenolic antioxidant in such a system is determined not only by its reactivity toward peroxyl radicals but also by the reactivity of the resulting antioxidant phenoxyl radical toward the lipid substrate. nih.gov

Structure-Activity Relationship (SAR) Studies on Antioxidant Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. mdpi.comresearchgate.net For phenolic acids, SAR studies have established that both the number and position of phenolic hydroxyl groups and the nature of the side chain significantly impact their antioxidant efficacy. researchgate.netmdpi.com

The number and arrangement of hydroxyl (-OH) groups on the phenyl ring are primary determinants of antioxidant activity. researchgate.netnih.gov

Number of Hydroxyl Groups : It has been consistently shown that trihydroxylated phenolic acids, such as those containing a pyrogallol moiety like this compound, exhibit higher antioxidant activity than their dihydroxylated (catechol moiety) or monohydroxylated counterparts. researchgate.net This is because the additional hydroxyl group increases the molecule's hydrogen-donating capacity and enhances the stability of the resulting phenoxyl radical through resonance. researchgate.net

Position of Hydroxyl Groups : The ortho- and para-positions of hydroxyl groups are particularly important. The 3,4,5-trihydroxy substitution pattern on the phenyl ring in this compound is highly favorable for antioxidant activity. The presence of adjacent hydroxyl groups can stabilize the phenoxide radicals formed during oxidation. researchgate.net

The alkyl spacer that connects the phenyl ring to the carboxylic acid group also plays a key role in modulating antioxidant activity. researchgate.netmdpi.com Studies comparing phenolic acids with varying side chains have revealed that the structure of this spacer influences the compound's effectiveness.

For instance, in a comparative study, this compound, with a single methylene (B1212753) (-CH2-) spacer, was found to be a more potent radical scavenger than 3-(3,4,5-trihydroxyphenyl)propanoic acid, which has a longer, saturated two-carbon spacer (-CH2CH2-). researchgate.netmdpi.com This suggests that the length and saturation of the alkyl chain between the aromatic ring and the carboxylic acid functionality are critical factors influencing antioxidant potency. researchgate.net

Comparative Analysis with Dihydroxylated and Other Trihydroxylated Phenolic Acids

When compared to other phenolic acids, this compound consistently ranks high in terms of its radical scavenging capabilities in aqueous solution-based assays.

Versus Dihydroxylated Phenolic Acids : As a general rule, trihydroxylated phenolic acids demonstrate superior total antioxidant capacity compared to dihydroxylated ones. researchgate.net Therefore, this compound is a more potent radical scavenger than compounds like 3,4-dihydroxyphenylacetic acid and protocatechuic acid. researchgate.net However, in lipid peroxidation assays within liposome models, 3,4-dihydroxyphenylacetic acid was observed to be more effective, highlighting the influence of the assay system on the apparent activity. researchgate.net

Versus Other Trihydroxylated Phenolic Acids : Even within the class of trihydroxylated phenolic acids, structural nuances lead to differences in activity. This compound was identified as the most potent radical scavenger when compared to gallic acid (which has no alkyl spacer) and 3-(3,4,5-trihydroxyphenyl)propanoic acid (which has a longer alkyl spacer). researchgate.net This underscores the specific and advantageous combination of the pyrogallol ring and the single methylene spacer in its structure for maximizing radical scavenging in certain in vitro systems. researchgate.netmdpi.com

The table below provides a comparative overview of the antioxidant performance of this compound against related compounds in different assay types.

| Compound | Hydroxylation Pattern | Assay Type | Relative Antioxidant Performance |

| This compound | Trihydroxy (Pyrogallol) | Radical Scavenging (e.g., ABTS, DPPH) | Very High (Most potent in its class) researchgate.net |

| 3,4-Dihydroxyphenylacetic Acid | Dihydroxy (Catechol) | Radical Scavenging (e.g., ABTS, DPPH) | Moderate researchgate.net |

| Gallic Acid | Trihydroxy (Pyrogallol) | Radical Scavenging (e.g., ABTS, DPPH) | High researchgate.net |

| 3-(3,4,5-Trihydroxyphenyl)propanoic Acid | Trihydroxy (Pyrogallol) | Radical Scavenging (e.g., ABTS, DPPH) | High researchgate.netmdpi.com |

| This compound | Trihydroxy (Pyrogallol) | Lipid Peroxidation (Liposome Model) | Moderate researchgate.net |

| 3,4-Dihydroxyphenylacetic Acid | Dihydroxy (Catechol) | Lipid Peroxidation (Liposome Model) | High (Most effective in its class) researchgate.net |

Antiproliferative and Cytotoxic Effects in Cellular Models

The anticancer potential of this compound has been scrutinized through its effects on both cancerous and non-cancerous cell lines. These studies are crucial in determining the compound's efficacy and selectivity in targeting malignant cells.

Evaluation against Various Cancer Cell Lines (e.g., L-132, HeLa, MDA-MB-231, MOLT-3)

Research has demonstrated that this compound exhibits notable antiproliferative and cytotoxic activity against several human cancer cell lines. A study investigating its effects at a concentration of 100 µM for 72 hours revealed a significant reduction in the viability of all tested cancer cell lines. scispace.com

The human lung fibroblast cell line, L-132, experienced a 50% decrease in viability. scispace.com More pronounced effects were observed in the human cervical adenocarcinoma cell line, HeLa, and the human T-cell lymphoblastic leukemia cell line, MOLT-3, which showed viability decreases of 80% and 47%, respectively. scispace.com The human breast adenocarcinoma cell line, MDA-MB-231, also displayed a considerable reduction in viability by 60%. scispace.com

Interestingly, the cytotoxic impact on HeLa cells was found to be irreversible. Even after the removal of the compound from the culture medium, both cell density and viability continued to decline over time, suggesting a lasting effect on the cellular machinery. scispace.com

Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | Concentration (µM) | Viability Decrease (%) |

|---|---|---|---|---|

| L-132 | Lung Fibroblast | 72 | 100 | 50 |

| HeLa | Cervical Adenocarcinoma | 72 | 100 | 80 |

| MDA-MB-231 | Breast Adenocarcinoma | 72 | 100 | 60 |

| MOLT-3 | T-cell Lymphoblastic Leukemia | 72 | 100 | 47 |

Time-Dependent Effects on Cell Density and Viability

The cytotoxic activity of compounds related to this compound has been shown to be dependent on the duration of exposure. While specific time-course data for this compound is not extensively detailed in the available literature, studies on a structurally similar derivative, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, provide insight into this temporal relationship.

This derivative demonstrated a clear time- and concentration-dependent reduction in the viability of human leukemia cell lines, Jurkat (acute lymphoblastic leukemia) and K562 (chronic myelogenous leukemia). nih.govnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, decreased as the incubation time increased from 24 to 72 hours. nih.gov

For Jurkat cells, the IC50 value dropped from 4.39 µM at 24 hours to 2.15 µM at 72 hours. nih.govresearchgate.net Similarly, for K562 cells, the IC50 value decreased from 9.29 µM at 24 hours to 5.82 µM at 72 hours. nih.govresearchgate.net This indicates that the cytotoxic potency of the compound increases with longer exposure times.

Table 2: Time-Dependent Cytotoxicity of a this compound Derivative (1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate) on Leukemia Cell Lines

| Cell Line | 24 hours (IC50 in µM) | 48 hours (IC50 in µM) | 72 hours (IC50 in µM) |

|---|---|---|---|

| Jurkat | 4.39 | 2.70 | 2.15 |

| K562 | 9.29 | 7.03 | 5.82 |

These findings underscore the importance of the temporal dimension in the anticancer activity of 3,4,5-trihydroxyphenyl derivatives and suggest that prolonged exposure to this compound could lead to enhanced cytotoxic effects in susceptible cancer cell lines.

Design and Synthesis of Derivatives and Analogues Incorporating the 3,4,5 Trihydroxyphenyl Moiety

Rational Design Principles for Novel Bioactive Compounds

The rational design of new bioactive compounds leveraging the 3,4,5-trihydroxyphenyl moiety is a methodical process that relies on a deep understanding of molecular interactions and biological targets. nih.gov This approach moves beyond serendipitous discovery, employing computational and theoretical methods to predict the biological activity of newly designed molecules. nih.gov A primary principle in this design process is the concept of pharmacophore modeling. The 3,4,5-trihydroxyphenyl group, with its multiple hydroxyl functionalities, is a potent pharmacophore, particularly recognized for its antioxidant properties due to its ability to scavenge free radicals. researchgate.net

Key design principles include:

Structural Modification: Altering the core structure to enhance desired properties and reduce unwanted effects. This can involve the introduction of various functional groups to modulate lipophilicity, electronic properties, and steric hindrance.

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve biological activity or pharmacokinetic parameters.

Conformational Restriction: Introducing conformational constraints into the molecule to lock it into a bioactive conformation, thereby increasing its affinity for a specific biological target.

The overarching goal of these principles is to systematically explore the chemical space around the 3,4,5-trihydroxyphenyl core to identify derivatives with optimized biological profiles.

Synthetic Strategies for Conjugates and Heterocyclic Derivatives

A variety of synthetic strategies have been developed to create conjugates and heterocyclic derivatives of compounds containing the 3,4,5-trihydroxyphenyl moiety. These methods are designed to be efficient and allow for the generation of a diverse library of compounds for biological evaluation.

Synthesis of 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-Oxadiazoles

A notable synthetic route to 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles involves a multi-step process starting from a derivative of 3,4,5-trihydroxybenzoic acid (gallic acid). sapub.org The key steps are outlined below:

Esterification: The carboxylic acid group of a protected 3,4,5-trihydroxybenzoic acid is esterified to produce the corresponding ester.

Hydrazinolysis: The ester is then treated with hydrazine hydrate to yield the 3,4,5-trihydroxybenzohydrazide. sapub.org

Condensation: The hydrazide is condensed with various aromatic carboxylic acids to form N'-aroyl-3,4,5-trihydroxybenzohydrazides.

Cyclodehydration: The final step involves the cyclodehydration of the N'-aroyl-3,4,5-trihydroxybenzohydrazides, typically using a dehydrating agent like phosphorus oxychloride, to furnish the desired 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles. sapub.org

This synthetic approach allows for the introduction of a wide range of substituents at the 5-position of the oxadiazole ring, enabling a systematic investigation of structure-activity relationships. sapub.org

| Step | Reactants | Reagents | Product |

| 1 | Protected 3,4,5-trihydroxybenzoic acid, Alcohol | Acid catalyst | Protected 3,4,5-trihydroxybenzoate |

| 2 | Protected 3,4,5-trihydroxybenzoate | Hydrazine hydrate | Protected 3,4,5-trihydroxybenzohydrazide |

| 3 | Protected 3,4,5-trihydroxybenzohydrazide, Aromatic carboxylic acid | - | Protected N'-aroyl-3,4,5-trihydroxybenzohydrazide |

| 4 | Protected N'-aroyl-3,4,5-trihydroxybenzohydrazide | Phosphorus oxychloride | Protected 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazole |

| 5 | Protected 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazole | Deprotecting agent | 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazole |

Derivatization to Thiazolidine-4-one Compounds

The synthesis of thiazolidine-4-one derivatives often proceeds through the reaction of a Schiff base with a compound containing a thiol group and a carboxylic acid, such as thioglycolic acid. To incorporate the 3,4,5-trihydroxyphenyl moiety, a common strategy involves the following steps:

Formation of a Schiff Base: An aldehyde or ketone containing the 3,4,5-trihydroxyphenyl group is reacted with a primary amine to form the corresponding imine (Schiff base).

Cyclocondensation: The Schiff base is then reacted with thioglycolic acid in a suitable solvent. The thiol group of the thioglycolic acid attacks the imine carbon, and subsequent intramolecular cyclization and dehydration lead to the formation of the thiazolidine-4-one ring.

Variations of this method allow for the introduction of diverse substituents on the thiazolidine-4-one ring, depending on the choice of the starting amine and the carbonyl compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 3,4,5-Trihydroxybenzaldehyde | Primary amine | Thioglycolic acid | 2-(3,4,5-Trihydroxyphenyl)-3-substituted-thiazolidin-4-one |

| Substituted aniline (B41778) | 3,4,5-Trihydroxyphenylacetic acid derivative | Thioglycolic acid | Thiazolidin-4-one with 3,4,5-trihydroxyphenylacetyl substituent |

Exploration of Gallic Acid-Derived Scaffolds in Medicinal Chemistry

Gallic acid (3,4,5-trihydroxybenzoic acid), a closely related and readily available natural product, serves as a versatile starting material for the synthesis of a wide range of bioactive compounds. researchgate.netbohrium.comnih.gov Its 3,4,5-trihydroxyphenyl core is a key pharmacophore that has been incorporated into numerous drug candidates. nih.gov The exploration of gallic acid-derived scaffolds is a prominent area of research in medicinal chemistry. researchgate.netbohrium.com

Synthetic strategies often involve modifications at the carboxylic acid group, such as:

Esterification and Amidation: Converting the carboxylic acid to esters and amides to modulate the compound's physicochemical properties and biological activity.

Formation of Heterocyclic Rings: Using the carboxylic acid or its derivatives as a starting point for the construction of various heterocyclic systems, such as oxadiazoles, thiadiazoles, and pyrazoles.

These modifications have led to the discovery of gallic acid derivatives with a broad spectrum of biological activities. nih.gov

Design and Preparation of Multivalent Agents Bearing Trihydroxyphenyl Subunits

The concept of multivalency, where multiple copies of a ligand are presented on a single scaffold, has been effectively applied to the design of potent bioactive agents. nih.govrsc.org In the context of the 3,4,5-trihydroxyphenyl moiety, multivalent agents are designed to enhance binding avidity to biological targets through the chelate effect.

The preparation of these multivalent agents typically involves:

Scaffold Selection: Choosing a central core molecule with multiple functional groups that can be used for conjugation. Common scaffolds include pentaerythritol, cyclodextrins, and dendrimers.

Linker Strategy: Employing appropriate linkers to attach the trihydroxyphenyl subunits to the scaffold. The length and flexibility of the linker can significantly impact the biological activity of the multivalent agent.

Conjugation Chemistry: Utilizing efficient and reliable conjugation reactions, such as amide bond formation, click chemistry, or ether synthesis, to attach the trihydroxyphenyl moieties to the scaffold.

This approach has been successfully used to develop multivalent agents with enhanced biological activities. nih.govrsc.org

Structure-Activity Relationship Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives of 2-(3,4,5-trihydroxyphenyl)acetic acid, SAR studies aim to identify the key structural features responsible for their biological effects and to guide the design of more potent and selective compounds.

Key findings from SAR studies on related compounds include:

The 3,4,5-Trihydroxyphenyl Moiety: The presence of the three hydroxyl groups on the phenyl ring is often essential for antioxidant activity. The number and position of these hydroxyl groups can significantly affect the radical scavenging capacity of the molecule.

Substitution on Heterocyclic Rings: In the case of 1,3,4-oxadiazole derivatives, the nature of the substituent at the 5-position can modulate the biological activity. sapub.org For instance, the introduction of aromatic or heteroaromatic rings can influence the electronic properties and steric profile of the molecule, leading to changes in its biological effects.

Linker Length and Flexibility: For multivalent agents, the length and flexibility of the linker connecting the trihydroxyphenyl units to the central scaffold are critical parameters. An optimal linker length is often required to allow for simultaneous binding of multiple subunits to the target. nih.gov

A systematic analysis of these structural modifications and their impact on biological activity allows for the development of predictive SAR models that can accelerate the discovery of new and improved bioactive agents.

| Compound Class | Key Structural Feature | Impact on Activity |

| 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles | Nature of the 5-substituent | Modulates antioxidant and other biological activities sapub.org |

| Thiazolidine-4-one derivatives | Substituents on the thiazolidinone ring | Influences biological target specificity and potency |

| Multivalent agents | Number and spatial arrangement of trihydroxyphenyl units | Enhances binding avidity and biological efficacy nih.gov |

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity of derivatives of this compound can be significantly influenced by structural modifications to the parent molecule. Researchers have explored various chemical alterations to enhance potency, selectivity, and pharmacokinetic properties. These modifications primarily target the carboxylic acid group, the phenyl ring, and the acetic acid side chain.

One common strategy involves the modification of the carboxylic acid moiety to produce esters and amides. This approach is often employed to enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes. For instance, the synthesis of a series of 3,4,5-trisubstituted phenoxyacetyl amino acids and peptides has been described, where the carboxylic acid is coupled with amino acid methyl esters or peptide methyl esters. researchgate.net Such modifications can lead to derivatives with altered biological activities, including antibacterial, antifungal, and anthelmintic properties. researchgate.net

Another approach to modifying the core structure is the introduction of different substituents on the phenyl ring. While the 3,4,5-trihydroxy substitution is a key feature, further alterations can fine-tune the biological effects. For example, in the broader class of phenoxyacetic acid derivatives, the introduction of various substituents has been shown to yield compounds with selective inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov

Furthermore, the length and nature of the spacer between the phenyl ring and the carboxylic acid can also play a role in determining biological activity. A study on dihydroxy- and trihydroxyphenolic acids concluded that the type of alkyl spacer between the carboxylic acid and the aromatic ring strongly influences the antioxidant activity. researcher.liferesearchgate.net

The following table summarizes the impact of some structural modifications on the biological activity of compounds related to this compound.

| Parent Compound/Derivative Class | Structural Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenoxyacetic Acids | Coupling with amino acid/peptide esters | Altered antibacterial, antifungal, and anthelmintic potential. | researchgate.net |

| Phenoxyacetic Acids | Varied substitutions on the phenyl ring | Development of selective COX-2 inhibitors. | nih.gov |

| Dihydroxy- and Trihydroxyphenolic Acids | Variation in the alkyl spacer between the phenyl ring and carboxylic acid | Strong influence on antioxidant activity. | researcher.liferesearchgate.net |

Role of the 3,4,5-Trihydroxyphenyl Moieties in Derivative Efficacy

The 3,4,5-trihydroxyphenyl group, also known as the pyrogallol (B1678534) moiety, is a critical pharmacophore that imparts significant biological activities to its derivatives. This structural feature is well-known for its potent antioxidant properties, which are attributed to its ability to donate hydrogen atoms and scavenge free radicals. In a comparative study of various dihydroxy- and trihydroxyphenolic acids, 3,4,5-trihydroxyphenylacetic acid was identified as the most potent radical scavenger. researcher.liferesearchgate.net

The arrangement of the three hydroxyl groups on the phenyl ring is crucial for this high antioxidant capacity. The ortho-dihydroxy (catechol) and vicinal-trihydroxy (pyrogallol) arrangements are particularly effective at stabilizing the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. This inherent antioxidant potential is a key contributor to the therapeutic effects observed in many derivatives, including potential anticancer activities. nih.gov

Beyond its antioxidant role, the 3,4,5-trihydroxyphenyl moiety is also involved in specific interactions with biological targets, such as enzymes. For instance, this moiety is a common feature in many natural and synthetic compounds that exhibit enzyme inhibitory activity. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to inhibition. Research on trihydroxyflavones has indicated that the ortho-dihydroxy group in the B ring is an important fragment for both antioxidant and anti-proliferative effects. nih.gov

The following table highlights the significance of the 3,4,5-trihydroxyphenyl moiety in the biological efficacy of various compounds.

| Compound Class | Biological Activity | Role of the 3,4,5-Trihydroxyphenyl Moiety | Reference |

|---|---|---|---|

| Dihydroxy- and Trihydroxyphenolic Acids | Antioxidant (Radical Scavenging) | The 3,4,5-trihydroxy substitution confers the highest potency among the tested compounds. | researcher.liferesearchgate.net |

| Trihydroxyflavones | Anticancer and Antioxidant | The ortho-dihydroxy group in the B-ring is a key structural feature for activity. | nih.gov |

Advanced Analytical Methodologies for Research on 2 3,4,5 Trihydroxyphenyl Acetic Acid

Chromatographic Separation Techniques

Chromatography is an essential tool for isolating and purifying 2-(3,4,5-trihydroxyphenyl)acetic acid from reaction mixtures or natural extracts. The choice of technique depends on the specific analytical goal, such as purity assessment or separation from other organic acids.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purity determination of this compound. Due to the compound's polar nature, reversed-phase HPLC is the most commonly employed method. lcms.czsigmaaldrich.com This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. lcms.cz

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. To achieve effective retention and sharp, symmetrical peaks for organic acids, the pH of the mobile phase is a critical parameter. nih.gov It is typically acidified using additives like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar column. nih.govresearchgate.net Purity is assessed by detecting any impurity peaks in the chromatogram, and quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Below is a table summarizing typical HPLC conditions for the analysis of polar organic acids.

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. lcms.cz |

| Mobile Phase | Acetonitrile or Methanol / Acidified Water (e.g., 0.1% Phosphoric Acid) | Polar mobile phase to elute the compound; acid suppresses ionization. nih.gov |

| Detection | UV/Vis or Diode Array Detector (DAD) at ~210 nm or ~280 nm | Detects the aromatic ring and conjugated system of the analyte. researchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes it over time for complex mixtures. lcms.cz |

Ion Exchange, Ion Exclusion, and Reversed-Phase Modes for Organic Acid Separation

Beyond standard reversed-phase HPLC, several chromatographic modes are particularly suited for separating organic acids like this compound, especially from complex mixtures containing other ionic or polar compounds.

Reversed-Phase Chromatography (RPC): As detailed above, RPC is highly effective for organic acids. The key to successful separation is controlling the ionization state of the analyte through pH adjustment of the mobile phase. nih.govtandfonline.com Polar-embedded or polar-endcapped C18 columns are often used to prevent "phase collapse" when using highly aqueous mobile phases, ensuring robust and reproducible retention. lcms.czsigmaaldrich.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. bio-rad.com For an acidic compound like this compound, which is negatively charged at neutral or basic pH, an anion-exchange column is used. cytivalifesciences.com The stationary phase contains positively charged functional groups that reversibly bind the negatively charged carboxylate ions of the analyte. harvardapparatus.com Elution is accomplished by either increasing the concentration of a competing salt (e.g., NaCl) in the mobile phase or by changing the pH to neutralize the charge on the analyte or the stationary phase. cytivalifesciences.com

Ion-Exclusion Chromatography (IEC): IEC is a specialized form of HPLC used to separate charged analytes (like organic acids) from uncharged or weakly charged matrix components. The stationary phase consists of a resin with fixed charged groups that are the same as the analyte of interest (i.e., a cation-exchange resin with negative charges). This causes the ionic this compound to be repelled from the pores of the stationary phase due to Donnan exclusion, forcing it to travel through the column more quickly in the interstitial volume. Neutral molecules, however, can penetrate the pores and are retained longer. This technique is particularly useful for separating strong acids from weak acids or acids from neutral molecules.

Spectroscopic and Spectrometric Characterization

Once isolated, the definitive identification and structural elucidation of this compound require a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

For this compound, the expected NMR signals would confirm the presence of all key structural features:

¹H NMR: Would show distinct signals for the two equivalent aromatic protons on the trihydroxyphenyl ring, a singlet for the methylene (B1212753) (-CH₂) protons adjacent to the ring and the carboxyl group, and broad signals for the phenolic and carboxylic acid hydroxyl protons.

¹³C NMR: Would reveal signals for the different carbon environments, including the carboxyl carbon, the methylene carbon, and the distinct carbons of the aromatic ring (quaternary and proton-bearing).

The following table outlines the predicted chemical shifts for this compound.

| Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | ~6.4 - 6.8 (singlet, 2H) | ~107 - 110 |

| Methylene (-C H₂-) | ~3.4 - 3.6 (singlet, 2H) | ~40 - 45 |

| Carboxylic Acid (-COOH ) | >10 (broad singlet, 1H) | Not applicable |

| Phenolic (-OH ) | ~8 - 10 (broad singlet, 3H) | Not applicable |

| C -OH (Aromatic) | Not applicable | ~145 - 148 |

| C -CH₂ (Aromatic) | Not applicable | ~125 - 128 |

| C =O (Carboxylic Acid) | Not applicable | ~175 - 180 |

Mass Spectrometry (MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS) for Metabolite Identification

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₈O₅). ijpras.com

When coupled with liquid chromatography, particularly with a soft ionization source like Electrospray Ionization (ESI), it becomes a formidable tool for identifying metabolites in complex biological samples. ekb.egnih.gov LC/ESI-MS separates the components of a mixture before they enter the mass spectrometer. ESI is well-suited for polar compounds, typically ionizing this compound to form a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov The [M-H]⁻ ion is isolated and fragmented, and the resulting fragmentation pattern serves as a structural fingerprint. For this compound, a common fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group. This technique is crucial for distinguishing the target compound from isomers and for identifying its metabolic products, which may involve modifications like glucuronidation or sulfation. ijpras.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural components.

The principal IR absorptions are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol & Carboxylic Acid) | Stretch | 3500 - 2500 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Methylene) | Stretch | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong, Sharp |

| C=C (Aromatic Ring) | Stretch | 1610 - 1580 | Medium-Strong |

| C-O (Phenol & Carboxylic Acid) | Stretch | 1320 - 1210 | Strong |

The presence of a very broad band in the 3500-2500 cm⁻¹ region is highly indicative of the hydrogen-bonded O-H groups of the carboxylic acid and phenols. libretexts.orgvscht.cz A strong, sharp peak around 1710 cm⁻¹ confirms the carbonyl (C=O) of the carboxylic acid. masterorganicchemistry.com

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For a newly synthesized or isolated sample of this compound, this method serves as a crucial step in confirming its empirical and molecular formula, thereby verifying its identity and purity. The most common method for this analysis is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and other gases—are collected and measured to determine the mass percentages of carbon, hydrogen, and other elements.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₈H₈O₅. nih.govuq.edu.au The molecular weight of the compound is 184.15 g/mol . nih.gov Based on this formula, the expected mass percentages of carbon, hydrogen, and oxygen can be precisely determined.

In practice, experimental values obtained from an elemental analyzer are compared against these theoretical values. A close agreement between the experimental and calculated percentages is considered strong evidence for the structural identity and purity of the compound. Generally, a deviation of within ±0.4% is considered acceptable for confirmation of a new compound's elemental constitution in scientific literature. nih.gov

The detailed research findings, comparing the theoretical values with expected experimental outcomes, are presented below.

Interactive Data Table: Elemental Composition of this compound

The following table outlines the theoretical elemental composition of this compound and provides a column for the expected experimental findings.

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Theoretical Mass % | Experimental Findings (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 52.18% | Expected: ~52.18 ± 0.4 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% | Expected: ~4.38 ± 0.4 |

| Oxygen | O | 15.999 | 5 | 79.995 | 43.44% | Expected: ~43.44 ± 0.4 |

| Total | C₈H₈O₅ | 184.147 | 100.00% |

This comparison is a critical quality control checkpoint in both the synthesis and isolation of this compound, ensuring that the material under investigation is indeed the correct substance and is free from significant impurities.

Emerging Research Applications and Future Directions for 2 3,4,5 Trihydroxyphenyl Acetic Acid

Integration into Catalytic Systems and Materials Science

The unique structural features of 2-(3,4,5-trihydroxyphenyl)acetic acid, particularly its catechol-like moiety, make it an excellent candidate for integration into advanced materials. Its ability to chelate metal ions is being harnessed to create novel hybrid catalysts with enhanced stability and efficiency.

Application as a Ligand in Hybrid Mesoporous Catalysts (e.g., SBA-15@3,4,5-trihydroxyphenyl acetic acid@Tb)

A significant area of application for this compound is in the development of heterogeneous catalysts. Researchers have successfully grafted this compound onto the surface of mesoporous silica (B1680970), such as SBA-15, to create a functionalized support for metal ions. This approach leads to the formation of robust and reusable catalysts.

One such example is the synthesis of an organic-inorganic hybrid material where this compound acts as a ligand to immobilize terbium (Tb) ions onto the SBA-15 framework, creating SBA-15@3,4,5-trihydroxyphenyl acetic acid@Tb. researchgate.net This novel catalyst has demonstrated high efficiency in promoting [3+2] cycloaddition reactions for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net The mesoporous structure of the SBA-15 support provides a high surface area, while the covalently attached terbium complex offers active catalytic sites. researchgate.net Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, powder X-ray diffraction (XRD), and scanning electron microscopy (SEM) have confirmed the successful attachment of the ligand and the metal ion to the silica support. researchgate.net A key advantage of this catalytic system is its recyclability; it can be recovered and reused for multiple cycles without a significant loss in its catalytic activity. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods are proving to be invaluable tools for elucidating the mechanisms of action of this compound and for guiding the design of new analogues with enhanced properties. In silico studies offer a cost-effective and time-efficient way to predict the behavior of molecules and to understand their structure-activity relationships.

Density Functional Theory (DFT) for Understanding Antioxidant Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the antioxidant properties of phenolic compounds like this compound. psu.edursc.org DFT calculations allow for the determination of key quantum chemical descriptors that are crucial for understanding the mechanisms of free radical scavenging. nih.govnih.gov These descriptors include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron-Transfer Enthalpy (ETE). nih.gov

Studies on related phenolic compounds have shown that a lower BDE of the phenolic hydroxyl group correlates with a higher hydrogen atom transfer (HAT) based radical scavenging activity. opensciencepublications.com Similarly, a lower IP value suggests a greater propensity for the molecule to donate an electron in the single-electron transfer followed by proton transfer (SET-PT) mechanism. researchgate.net DFT studies can help to predict the most likely mechanism of antioxidant action (e.g., HAT, SET-PT, or sequential proton loss electron transfer - SPLET) in different environments. researchgate.netresearchgate.net The insights gained from these computational analyses are instrumental in explaining the potent antioxidant activity observed for this compound and its derivatives.

In silico Approaches for Structure-Activity Prediction of Analogues

In addition to mechanistic studies, computational approaches are widely used to predict the biological activities of analogues of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For derivatives of gallic acid, a structurally related compound, QSAR studies have been successfully employed to develop predictive models for various biological activities, including analgesic effects. tandfonline.comnih.gov These models often utilize methodologies such as Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR). tandfonline.com CoMFA generates 3D contour maps that visualize the steric and electrostatic fields around the molecules, indicating regions where modifications are likely to enhance or diminish activity. mdpi.com HQSAR, on the other hand, uses 2D fragment fingerprints to correlate structural features with activity. tandfonline.com These in silico models not only help in understanding the structural requirements for a particular biological activity but also serve as a powerful tool for the virtual screening and rational design of novel, more potent analogues. tandfonline.comresearchgate.net The predictive power of these models is typically validated using external test sets of compounds to ensure their robustness. tandfonline.com

Translational Research Potential and New Chemical Biology Probes

The promising biological activities of this compound and its derivatives, particularly their antioxidant and neuroprotective effects, suggest significant potential for translational research. nih.govresearchgate.net The ability of these compounds to mitigate oxidative stress-induced cellular damage provides a strong rationale for their further investigation in the context of diseases where oxidative stress plays a pathogenic role. nih.govresearchgate.net

While direct clinical applications are still under investigation, the development of derivatives of this compound could lead to new therapeutic agents. For instance, studies on amide derivatives have shown that conjugation with other molecules, such as dopamine, can yield powerful antioxidants. nih.gov Furthermore, the core structure of this compound can serve as a scaffold for the development of new chemical biology probes. These probes could be designed to interact with specific biological targets, allowing for the investigation of cellular processes and disease mechanisms. The exploration of its analogues in various biological systems may uncover novel mechanisms of action and open up new avenues for drug discovery and development. ijpsr.com The synthesis of new derivatives continues to be an active area of research, with the aim of creating compounds with improved biological activity and pharmacokinetic properties. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.